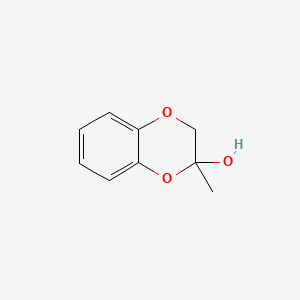

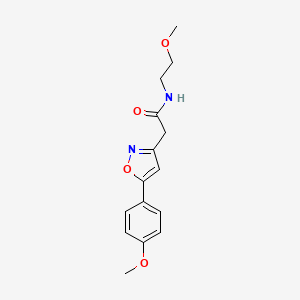

2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives has been described, which could potentially be adapted for the synthesis of "2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol" .Molecular Structure Analysis

The molecular structure of “2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol” can be inferred from its name. It likely contains a benzodioxin ring, which is a type of heterocyclic compound .Scientific Research Applications

Antibacterial and Anti-inflammatory Applications

Synthesis and Biological Potential : A prominent area of research on 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol involves the synthesis of sulfonamides bearing the 1,4-benzodioxin ring. These compounds have shown significant potential as therapeutic agents for bacterial infections and inflammatory diseases. One study synthesized various N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides and evaluated their antibacterial effectiveness against Gram-positive and Gram-negative strains. Some compounds exhibited superior inhibitory activity compared to the standard drug Ciprofloxacin. Additionally, certain derivatives displayed notable inhibition against the lipoxygenase enzyme, suggesting potential anti-inflammatory applications (Abbasi et al., 2017).

Synthesis of Therapeutic Precursors

Chemical Synthesis for Therapeutic Compounds : The compound also serves as a precursor in the synthesis of potential therapeutic agents. A study demonstrated the reaction of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines, facilitating the production of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethyn-1,4-benzodioxin-2(3H)-one, which are precursors of potential therapeutic compounds (Bozzo et al., 2003).

Enantiospecific Synthesis in Pharmaceuticals

Biocatalysis for Chiral Synthons : The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid are critical chiral synthons for the enantiospecific synthesis of various therapeutic agents. The search for an efficient biocatalyst led to the discovery of an amidase activity from Alcaligenes faecalis subsp. parafaecalis. This enzyme exhibited exceptional efficiency in producing enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, crucial for pharmaceutical applications (Mishra et al., 2016).

Drug Discovery Scaffolds

Aza Analogues for Drug Discovery : Research has also delved into the synthesis of novel aza analogues of the 2-substituted-2,3-dihydro-1,4-benzodioxin core. These novel scaffolds, bearing a versatile bromomethyl group on the non-aromatic oxygenated ring, are considered valuable intermediates for the development of new therapeutic agents, underlining the compound's significance in drug discovery initiatives (Matesanz et al., 2003).

Future Directions

properties

IUPAC Name |

3-methyl-2H-1,4-benzodioxin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-9(10)6-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJSLKSYNBUEIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CC=CC=C2O1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(4-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2550790.png)

![1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2550791.png)

![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2550793.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2550797.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2550798.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2550799.png)

![(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B2550801.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2550810.png)

![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2550813.png)